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Compound of Interest

3-(Trifluoromethyl)-7-azaindole-7-
Compound Name:
oxide

Cat. No.: B1532605

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide to 3-(Trifluoromethyl)-7-azaindole-
7-oxide, a fluorinated heterocyclic compound with significant potential in medicinal chemistry
and drug discovery. The 7-azaindole scaffold is a privileged structure, frequently incorporated
into kinase inhibitors and other therapeutic agents due to its unique electronic properties and
ability to form key hydrogen bond interactions with biological targets.[1][2][3][4] The introduction
of a trifluoromethyl group at the C3-position can enhance metabolic stability, membrane
permeability, and binding affinity. Furthermore, the N-oxide moiety on the pyridine ring not only
modulates the electronic character of the scaffold but also serves as a versatile synthetic
handle for further functionalization, particularly for introducing substituents at the C4-position.

[51[6]

This guide details the chemical properties, synthesis, and analytical characterization of 3-
(Trifluoromethyl)-7-azaindole-7-oxide. It further provides detailed, step-by-step protocols for
its application in foundational drug discovery assays, including kinase inhibition screening and
cellular proliferation analysis. The causality behind experimental choices is explained, offering
field-proven insights to enable researchers to effectively utilize this compound in their research
endeavors.
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Compound Profile & Chemical Properties

3-(Trifluoromethyl)-7-azaindole-7-oxide is a derivative of 7-azaindole (1H-pyrrolo[2,3-
b]pyridine). The strategic placement of the electron-withdrawing trifluoromethyl group and the
polar N-oxide functionality creates a unique scaffold for probing biological systems.

Property Value Source

Molecular Formula CsHsFsN20 [7]

Molecular Weight 202.14 g/mol [7]
3-(Trifluoromethyl)-1H-

IUPAC Name - _
pyrrolo[2,3-b]pyridine 7-oxide

CAS Number 892414-48-1

Appearance Pale solid (predicted) [8]

Store at room temperature,
Storage ) ] [9]
sealed in a dry environment.

Safety Information:
e Pictograms: GHSO07 (Exclamation mark)
» Signal Word: Warning

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation)

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),
P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN
EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing)

Synthesis & Characterization

The synthesis of 3-(Trifluoromethyl)-7-azaindole-7-oxide is typically achieved through the N-
oxidation of the parent 3-(Trifluoromethyl)-7-azaindole. This precursor can be synthesized via
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several routes, often involving the construction of the pyrrole ring onto a functionalized pyridine.
[10] The subsequent N-oxidation is a critical step. Below are two robust protocols adapted for
this specific molecule, based on established methods for 7-azaindole oxidation.[8]

Protocol 2.1: Synthesis via m-CPBA Oxidation

This method utilizes meta-chloroperoxybenzoic acid (m-CPBA), a common and effective
oxidizing agent for creating N-oxides.

Rationale: m-CPBA is a reliable reagent that is relatively easy to handle. The reaction proceeds
cleanly, often with straightforward purification. Dichloromethane (DCM) is an excellent solvent
for both the starting material and the reagent.

Materials:

3-(Trifluoromethyl)-7-azaindole

e meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

e Dichloromethane (DCM), anhydrous

o Saturated agueous sodium bicarbonate (NaHCO3) solution

e Brine (saturated agueous NaCl solution)

e Anhydrous sodium sulfate (Naz2S0Oa4) or magnesium sulfate (MgSOa)
« Silica gel for column chromatography

Procedure:

 In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-
(Trifluoromethyl)-7-azaindole (1.0 equivalent) in anhydrous DCM.

e Cool the solution to 0°C in an ice bath.

 In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in DCM.
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» Slowly add the m-CPBA solution dropwise to the cooled 7-azaindole solution over 30-60
minutes. Maintain the temperature at 0°C to control the exothermic reaction.

 After the addition is complete, allow the reaction to warm to room temperature and stir for 2-
4 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
is consumed.

e Upon completion, quench the reaction by adding saturated agueous NaHCOs solution to
neutralize excess m-CPBA. Stir vigorously until gas evolution ceases.

o Transfer the mixture to a separatory funnel. Separate the organic layer.

e Wash the organic layer sequentially with saturated agueous NaHCOs solution and then
brine.

e Dry the organic layer over anhydrous Na2SOa, filter, and concentrate the filtrate under
reduced pressure to obtain the crude product.

o Purify the crude product by silica gel column chromatography, using a suitable eluent system
(e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the
pure 3-(Trifluoromethyl)-7-azaindole-7-oxide.

Protocol 2.2: Synthesis via Hydrogen Peroxide

This protocol presents a more environmentally benign alternative using hydrogen peroxide. It is
adapted from a high-yield patented procedure for the parent 7-azaindole N-oxide.[8]

Rationale: Hydrogen peroxide is an inexpensive and "green” oxidizing agent, with water as its
only byproduct. This method avoids chlorinated reagents and byproducts.

Materials:
e 3-(Trifluoromethyl)-7-azaindole

e Hydrogen Peroxide (30-50% aqueous solution)
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o Tetrahydrofuran (THF) or Acetic Acid

e n-Hexane

e |ce bath

Procedure:

In a round-bottom flask, dissolve 3-(Trifluoromethyl)-7-azaindole (1.0 equivalent) in THF.

e Cool the solution to 5-10°C using an ice bath.

o Carefully and slowly add hydrogen peroxide (1.2-1.5 equivalents) to the solution. Caution:
This addition can be exothermic.

 Allow the reaction mixture to slowly warm to room temperature and then stir for 3-5 hours.

o Monitor the reaction progress by TLC.

e Upon completion, cool the reaction mixture. If precipitation of the product occurs, proceed to
step 7. If not, slowly add n-hexane to induce precipitation.

e Collect the resulting solid by filtration.

e Wash the filter cake with cold n-hexane.

e Dry the solid under vacuum to obtain 3-(Trifluoromethyl)-7-azaindole-7-oxide.

Diagram: Synthetic Workflow A generalized workflow for the synthesis and subsequent
application of the title compound.
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Caption: Synthesis and Application Workflow.

Protocol 2.3: Analytical Characterization

Unambiguous structural confirmation is critical.[11] A combination of spectroscopic methods

should be employed.
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A. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-ds or
CDCls). The spectrum will confirm the presence of aromatic protons. The N-oxidation will
induce downfield shifts of the pyridine ring protons (H4, H5, H6) compared to the non-
oxidized precursor.

e YF NMR: This is essential for confirming the trifluoromethyl group. A singlet is expected.

e 13C NMR: Provides information on the carbon skeleton. The CFs carbon will appear as a
quartet due to C-F coupling.

B. Mass Spectrometry (MS)
e Technique: Use Electrospray lonization (ESI) for high-resolution mass spectrometry (HRMS).

o Expected Mass: Calculate the exact mass for the protonated molecule [M+H]*. For
CsHsF3N:20, the theoretical monoisotopic mass is 202.0354 Da.[7] The observed mass
should be within a 5 ppm error.

C. High-Performance Liquid Chromatography (HPLC)
e Purpose: To assess the purity of the synthesized compound.
e Typical Conditions:

o Column: C18 reverse-phase column.

o Mobile Phase: A gradient of acetonitrile (or methanol) and water, often with 0.1% formic
acid or trifluoroacetic acid added to improve peak shape.

o Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 280 nm).

e Outcome: A pure sample should show a single major peak.

Biological Context & Applications
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The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly for
targeting protein kinases.[1][3] Kinases are crucial regulators of cell signaling, and their
dysregulation is a hallmark of cancer.[12] 7-azaindole derivatives have led to FDA-approved
drugs like Vemurafenib (a BRAF kinase inhibitor).[3] The N-oxide functionality can be a key
pharmacophoric element or a precursor for further derivatization to optimize potency and
selectivity.[5][8]

Derivatives of 7-azaindole have shown potent activity against a range of targets, including:

PIBK/AKT/mTOR pathway components[12]

Fibroblast Growth Factor Receptor 4 (FGFR4)[13]

Cyclin-dependent kinases (CDKSs)[3]

HIV Reverse Transcriptase[14]

Given this context, 3-(Trifluoromethyl)-7-azaindole-7-oxide is a prime candidate for
screening against a panel of kinases and for evaluation in cancer cell proliferation assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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